Diclazuril
Overview
Description
Diclazuril is a chemical compound belonging to the class of organic compounds known as diphenylacetonitriles. It is widely used as an anticoccidial agent, primarily in veterinary medicine, to prevent and treat coccidiosis in poultry and other livestock. Coccidiosis is a parasitic disease caused by protozoan parasites of the genus Eimeria, which affects the intestinal tract of animals, leading to significant economic losses in the livestock industry .
Mechanism of Action
Target of Action
Diclazuril, a benzeneacetonitrile anticoccidial agent, is primarily targeted against various stages of Eimeria tenella . Eimeria tenella is a protozoan parasite that causes coccidiosis, a significant disease in poultry farms . The compound’s primary targets are the asexual or sexual stages of coccidia .
Mode of Action
It induces morphological changes and attenuates the mitochondrial transmembrane potential in merozoites . This compound is also known to suppress serine/threonine protein phosphatase type 5 expression .
Biochemical Pathways
This compound affects the biochemical pathways involved in the development and survival of the parasite. It induces ultrastructural changes and significantly increases the ratio of early apoptosis and late apoptosis/necrosis in second-generation merozoites . This suggests that this compound may induce mitochondrial-dependent apoptosis in second-generation merozoites of E. tenella .
Pharmacokinetics
The pharmacokinetics of this compound have been studied in various species. In quails and pigeons, the peak plasma concentrations were attained at 8 hours, and the elimination half-lives were 30.74 and 26.48 hours, respectively . The area under the plasma concentration-time curve from time zero to the last sample (AUC0-last) values were 155.67 and 343.57 μg h/mL, respectively . The mean residence time was 30.71 hours in quails and 39.68 hours in pigeons .
Result of Action
The action of this compound results in the disruption of the parasite’s life cycle, leading to the degeneration of schizonts and gamonts . It induces morphological changes and attenuates the mitochondrial transmembrane potential in merozoites . This leads to an increase in apoptosis, disrupting the development and survival of the parasite .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the rate of oocyst sporulation, which significantly impacts the epidemiology of infections in chicken flocks, is primarily governed by three pivotal factors: temperature, humidity, and oxygen levels . Furthermore, this compound has been found to be safe for the environment for neutral/alkaline soils (pH ≥ 7) .
Biochemical Analysis
Biochemical Properties
Diclazuril plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It primarily targets the asexual and sexual stages of the Eimeria parasite’s life cycle, disrupting the development and replication of the parasite. This compound inhibits the activity of enzymes involved in the parasite’s energy metabolism, leading to a decrease in ATP production and ultimately causing the death of the parasite .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In Eimeria tenella, this compound induces apoptosis and disrupts mitochondrial transmembrane potential in second-generation merozoites. This results in ultrastructural changes and increased apoptosis rates, leading to the death of the parasite . Additionally, this compound affects cell signaling pathways, gene expression, and cellular metabolism, further contributing to its anticoccidial activity .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition and changes in gene expression. This compound binds to enzymes involved in the parasite’s energy metabolism, inhibiting their activity and reducing ATP production. This disruption in energy metabolism leads to the death of the parasite. Additionally, this compound affects the expression of genes involved in the parasite’s development and replication, further contributing to its anticoccidial effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under various stress conditions, including acidic, alkaline, photolytic, thermal, and oxidative stress . Its degradation products may also contribute to its overall efficacy. Long-term studies have shown that this compound maintains its anticoccidial activity over extended periods, with minimal loss of potency .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In lambs, a single administration of 1 mg this compound per kg body weight or two administrations at 3 to 4 weeks of age and 3 weeks later is effective in preventing coccidiosis . Higher doses may lead to toxic or adverse effects, including swelling of centrilobular hepatocytes in mice and vomiting and defecation in dogs . The therapeutic dosage must be carefully monitored to avoid potential toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its efficacy. The parent compound represents the majority of the radioactivity in metabolic studies, indicating minimal metabolism . Minor metabolites have been detected in the faeces, suggesting some degree of metabolic transformation . The metabolic pathways of this compound contribute to its overall pharmacokinetic profile and efficacy.
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. After oral administration, this compound is absorbed and distributed to various tissues, including the liver, kidney, lung, and heart . The compound is primarily excreted in the faeces, with minimal excretion in the urine . The distribution of this compound within tissues is crucial for its anticoccidial activity.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. In Eimeria tenella, this compound induces the nuclear translocation and accumulation of glyceraldehyde-3-phosphate dehydrogenase (GAPDH), leading to apoptosis . The localization of this compound within specific cellular compartments, such as the nucleus, contributes to its overall efficacy in inducing cell death and preventing parasite replication .
Preparation Methods
The synthesis of diclazuril involves several steps, starting with 2,6-dichloro-4-nitroaniline or 3,4,5-trichloronitrobenzene as the initial raw material. The process includes diazotization, substitution, reduction, and cyclization reactions. The intermediate compounds formed during these reactions undergo further chemical transformations to yield the final product . Industrial production methods often involve optimizing these steps to improve yield and reduce costs. For instance, a method involving the reaction of an intermediate with sodium nitrite, followed by cyclization and ring enlargement, has been developed for large-scale production .
Chemical Reactions Analysis
Diclazuril undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of degradation products.
Reduction: The nitro group in the starting material is reduced to an amine group during the synthesis of this compound.
Substitution: Halogen atoms in the starting materials are substituted during the synthesis process. Common reagents used in these reactions include sodium nitrite, sulfuric acid, and reductive agents like vat powder. The major products formed from these reactions are intermediate compounds that eventually lead to the formation of this compound.
Scientific Research Applications
Diclazuril has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Diclazuril is often compared with other anticoccidial drugs, such as toltrazuril and clazuril. These compounds belong to the same class of triazine derivatives and share similar broad-spectrum activity against Eimeria infections . this compound is known for its high efficacy at low concentrations and its minimal impact on animal growth and feed conversion . Other similar compounds include sulfonamides, amprolium, and decoquinate, which are also used to control coccidiosis in livestock .
Properties
IUPAC Name |
2-(4-chlorophenyl)-2-[2,6-dichloro-4-(3,5-dioxo-1,2,4-triazin-2-yl)phenyl]acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9Cl3N4O2/c18-10-3-1-9(2-4-10)12(7-21)16-13(19)5-11(6-14(16)20)24-17(26)23-15(25)8-22-24/h1-6,8,12H,(H,23,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSZFUDFOPOMEET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C#N)C2=C(C=C(C=C2Cl)N3C(=O)NC(=O)C=N3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9Cl3N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4046787 | |
Record name | Diclazuril | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4046787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101831-37-2 | |
Record name | Diclazuril | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=101831-37-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Diclazuril [USAN:USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101831372 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diclazuril | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11398 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | DICLAZURIL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759642 | |
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Record name | Diclazuril | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4046787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (+-)-(4-CHLOROPHENYL)[2,6-DICHLORO-4-(3,5-DIOXO-4,5-DIHYDRO-1,2,4-TRIAZIN-2(3H)-YL)PHENYL]ACETONITRILE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (+-)-(4-CHLOROPHENYL)[2,6-DICHLORO-4-(3,5-DIOXO-4,5-DIHYDRO-1,2,4-TRIAZIN-2(3H)-YL)PHENYL]ACETONITRILE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DICLAZURIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K110K1B1VE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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